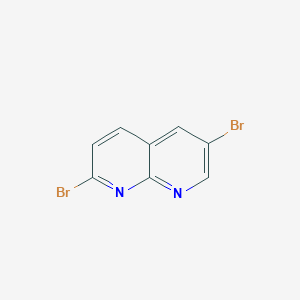

2,6-Dibromo-1,8-naphthyridine

概要

説明

2,6-Dibromo-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or acetic acid under reflux conditions to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for better control over the reaction parameters.

化学反応の分析

Substitution Reactions

The bromine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

Nucleophilic Displacement

-

Ammonolysis : Reacting with ammonia in ethanol at 80°C replaces bromine with amino groups, yielding 2,6-diamino-1,8-naphthyridine. This reaction proceeds via an intermediate Meisenheimer complex .

-

Methoxylation : Treatment with sodium methoxide in methanol under reflux generates 2,6-dimethoxy-1,8-naphthyridine .

Table 1: Substitution Reactions

Reduction and Dehalogenation

The bromine atoms can be selectively reduced or removed:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) in tetrahydrofuran removes bromine atoms, yielding unsubstituted 1,8-naphthyridine .

-

Zinc/Acetic Acid : Reductive debromination produces 1,8-naphthyridine with 89% efficiency .

Key Reaction Pathway :

Cyclization and Ring Expansion

This compound participates in cyclization reactions to form fused polycyclic systems:

-

Thermolytic Cyclization : Heating with allylamines at 180°C generates tricyclic derivatives like 5-methyl-6-phenyl-1,5-naphthyridine .

-

Friedländer Reaction : Condensation with active methylene carbonyl compounds (e.g., ethyl acetoacetate) in water using choline hydroxide as a catalyst forms tetracyclic naphthyridines .

Coupling Reactions

While cross-coupling reactions (e.g., Suzuki, Heck) are theorized for brominated naphthyridines, experimental data in the provided literature focuses on nucleophilic substitutions and reductions.

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing nature of the pyridine nitrogen atoms activates the bromine substituents toward NAS.

-

Steric Factors : Steric hindrance at position 6 slightly reduces reactivity compared to position 2 .

Reaction Comparison

Table 2: Reactivity Trends

| Position | Reactivity (NAS) | Preferred Reagents |

|---|---|---|

| C2 | High | NH₃, amines, alkoxides |

| C6 | Moderate | Strong nucleophiles (e.g., HS⁻) |

科学的研究の応用

Medicinal Chemistry

2,6-Dibromo-1,8-naphthyridine has been explored for its potential as an antibacterial and antifungal agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity. For instance, studies have shown that derivatives of this compound exhibit activity against various strains of bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

Research indicates that naphthyridine derivatives can modulate enzyme activities and influence biochemical pathways. For example, investigations into the interactions of this compound with specific targets have revealed its potential as a scaffold for drug development aimed at treating infections and possibly other diseases .

Material Science

The compound is also utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Its electronic properties make it suitable for applications in optoelectronics and photonics.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of various naphthyridine derivatives, including this compound. The results demonstrated that compounds with bromine substitutions exhibited enhanced inhibitory effects against Gram-positive and Gram-negative bacteria compared to their non-brominated counterparts .

Case Study 2: Synthesis Techniques

Research highlighted an eco-sustainable approach to synthesize this compound using microwave irradiation. This method not only improved yield but also reduced reaction times significantly when compared to traditional synthesis methods. The study concluded that microwave-assisted synthesis could be a viable route for producing this compound efficiently while minimizing environmental impact .

Data Tables

作用機序

The mechanism of action of 2,6-Dibromo-1,8-naphthyridine largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms can also facilitate the formation of reactive intermediates that interact with cellular components, contributing to its biological effects.

類似化合物との比較

1,8-Naphthyridine: The parent compound without bromine substitutions.

2,7-Dibromo-1,8-naphthyridine: Another dibromo derivative with bromine atoms at different positions.

2,6-Dichloro-1,8-naphthyridine: A similar compound with chlorine atoms instead of bromine.

Uniqueness: 2,6-Dibromo-1,8-naphthyridine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other naphthyridine derivatives.

生物活性

2,6-Dibromo-1,8-naphthyridine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article compiles various research findings and case studies that elucidate the biological activity of this compound.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 1,8-naphthyridine derivatives can act against both Gram-positive and Gram-negative bacteria. A study reported that derivatives demonstrated substantial antibacterial potential at concentrations of 50 µg/ml and 100 µg/ml using the cup and plate diffusion method .

| Compound | Activity | Concentration (µg/ml) |

|---|---|---|

| This compound | Antibacterial | 50-100 |

Anticancer Activity

The anticancer effects of naphthyridine derivatives have been extensively studied. Notably, certain derivatives have shown cytotoxicity against various cancer cell lines. For example, aaptamine, a related naphthyridine compound, exhibited IC50 values ranging from 10.47 to 15.03 µg/mL against non-small cell lung cancer lines . Although specific data on this compound is limited, its structural similarities suggest it may possess comparable activity.

Anti-inflammatory Effects

Naphthyridine derivatives are also recognized for their anti-inflammatory properties. They have been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The potential mechanism includes the inhibition of NF-kB signaling pathways .

The biological activity of naphthyridines often involves their ability to intercalate with DNA. This interaction can disrupt DNA replication and transcription processes in cancer cells, leading to apoptosis . Additionally, some derivatives act as inhibitors of specific kinases implicated in cancer progression.

Study on Antimicrobial Properties

In a comparative study involving various naphthyridine derivatives, researchers synthesized several compounds based on the naphthyridine scaffold. The synthesized compounds were tested for antimicrobial activity against multiple bacterial strains. The results indicated that modifications at specific positions on the naphthyridine ring could enhance antibacterial efficacy .

Anticancer Evaluation

A recent evaluation of a series of naphthyridine derivatives demonstrated their cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity and reducing cytotoxicity towards normal cells .

特性

IUPAC Name |

2,6-dibromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSVNFHGDCAEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501167 | |

| Record name | 2,6-Dibromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-04-2 | |

| Record name | 2,6-Dibromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。